3-Amino-1-(1,3-thiazol-5-YL)propan-1-OL
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Overview
Description
3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method involves the use of 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the thiazole ring can introduce various functional groups.
Scientific Research Applications
3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The thiazole ring can interact with aromatic residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride: Similar structure but with a dihydrochloride salt form.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Contains a triazole ring instead of a thiazole ring.
3-Amino-1-propanol: Lacks the thiazole ring, making it less complex.
Uniqueness
3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino alcohol functionality
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-amino-1-(1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-2-1-5(9)6-3-8-4-10-6/h3-5,9H,1-2,7H2 |
InChI Key |
YXTBJYANNLZCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(CCN)O |
Origin of Product |
United States |
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